1-(1-Phenylethyl)benzimidazole

Crystallography Conformational Analysis Chiral Recognition

Sourcing chiral benzimidazole derivatives with defined stereochemistry is a persistent challenge due to the impact of N-substituent conformation on target engagement. This compound provides a reliable solution. - Chiral Building Block: The (S)-enantiomer features a defined 81.6° dihedral angle, enabling preparation of enantiopure NHC ligands for asymmetric catalysis. - Validated Pharmacophore: Serves as a direct scaffold for BRD4 bromodomain inhibitors, with derivatives showing IC₅₀ <500 nM. - Analytical Standard: Suitable for chiral HPLC method development using Chiralcel OD-H columns for enantiomeric resolution.

Molecular Formula C15H14N2
Molecular Weight 222.291
CAS No. 40853-32-5
Cat. No. B3006159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylethyl)benzimidazole
CAS40853-32-5
Molecular FormulaC15H14N2
Molecular Weight222.291
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C15H14N2/c1-12(13-7-3-2-4-8-13)17-11-16-14-9-5-6-10-15(14)17/h2-12H,1H3
InChIKeyAYYHFRJNEMYJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenylethyl)benzimidazole: Baseline Physicochemical Profile


1-(1-Phenylethyl)benzimidazole (CAS 40853-32-5) is a chiral N-substituted benzimidazole derivative with the molecular formula C₁₅H₁₄N₂ and a molecular weight of 222.29 g/mol . It belongs to the broader benzimidazole pharmacophore class, widely explored for antimicrobial, anticancer, and kinase inhibitory applications. The compound features a chiral center at the α-carbon of the phenylethyl group, enabling its use as a chiral building block or ligand in asymmetric synthesis [1]. Predicted physicochemical properties include an ACD/LogP of 3.59, a boiling point of 386.3 °C, and a density of 1.1 g/cm³, indicating moderate lipophilicity and high thermal stability .

Chiral benzimidazole building block
Moderate lipophilicity profile
High thermal stability context

1-(1-Phenylethyl)benzimidazole: Why Structural Verification Matters


Generic substitution among benzimidazole derivatives is scientifically unsound due to the pronounced impact of N-substituent stereoelectronic properties on molecular conformation, chiral recognition, and biological target engagement. The 1-phenylethyl group introduces a stereogenic center and imposes a distinct conformational preference (dihedral angle ≈81.6°) that differs significantly from analogs such as 1-benzylbenzimidazole (≈85.8°) [1]. This conformational difference alters hydrogen-bonding patterns in the solid state [2] and can influence molecular recognition events in biological systems. Furthermore, the chiral nature of the 1-phenylethyl substituent enables enantioselective interactions that are absent in achiral N-aryl or N-alkyl benzimidazoles, directly affecting outcomes in asymmetric catalysis and chiral drug development [3].

Conformation Distinct dihedral preference alters molecular packing and hydrogen bonding compared to 1-benzyl or 1-phenyl analogs.
Chirality Stereogenic center enables enantioselective interactions; achiral N-substituted benzimidazoles lack this recognition capability.
Recognition Conformational shift may modify target binding geometry and solid-state supramolecular networks—direct substitution not supported.

1-(1-Phenylethyl)benzimidazole: Key Differentiators vs. Closest Analogs


Chiral Conformation vs. 1-Benzylbenzimidazole

X-ray crystallography reveals that the (S)-enantiomer of 1-(1-phenylethyl)benzimidazole adopts a near-perpendicular arrangement between the benzimidazole and phenyl rings with a dihedral angle of 81.59(4)° [1]. In contrast, the achiral analog 1-benzyl-1H-benzimidazole exhibits a dihedral angle of 85.77(4)° between the imidazole and benzyl rings [2]. This 4.2° difference in torsional geometry alters intermolecular C–H···N hydrogen-bonding patterns in the solid state and may influence molecular recognition in biological systems.

Dihedral Angle
Head-to-head
81.59(4)° vs 85.77(4)°
Conformational shift may affect molecular recognition
4.18° smaller angle vs. 1-benzyl analog
Crystallography Conformational Analysis Chiral Recognition

Chiral Resolution by HPLC vs. Achiral Analogs

N-Phenylethylimidazole derivatives, including those structurally analogous to 1-(1-phenylethyl)benzimidazole, can be resolved into their constituent enantiomers using a Chiralcel OD-H column under optimized HPLC conditions [1]. This capability stands in contrast to achiral N-substituted benzimidazoles (e.g., 1-phenylbenzimidazole, 1-benzylbenzimidazole), which lack a stereogenic center and thus require no chiral resolution. The ability to isolate pure enantiomers is essential for evaluating enantioselective pharmacological activity, as demonstrated in functional assays where individual enantiomers of related N-phenylethylimidazoles exhibited differential effects on guinea pig ileum and rabbit jejunum preparations [1].

Chiral Resolution
Class-level
Resolvable via Chiralcel OD-H column
Supports enantioselective assay development
Achiral analogs lack stereogenic center
Chiral Chromatography Enantiomeric Resolution Analytical Method Development

Lipophilicity & Boiling Point vs. 1-Phenylbenzimidazole

Predicted physicochemical parameters highlight quantifiable differences between 1-(1-phenylethyl)benzimidazole and the simpler N-aryl analog 1-phenyl-1H-benzimidazole. The target compound exhibits a higher boiling point (386.3 °C vs. 363.0 °C) and a larger molar volume (203.2 cm³ vs. 171.8 cm³) . The ACD/LogP values are similar (3.59 vs. 3.63), indicating comparable lipophilicity, but the presence of the chiral α-methyl group in the target compound provides an additional handle for stereoselective transformations not available with the phenyl analog.

Thermal & Volume
Cross-study comparable
386.3 °C vs 363.0 °C; 203.2 cm³ vs 171.8 cm³
Higher thermal stability and larger molar volume
Predicted values; verify experimentally
Physicochemical Properties Lipophilicity Thermal Stability

BRD4 Bromodomain Inhibitor Scaffold Potential

The 1-(1-phenylethyl)benzimidazole core serves as a key substructure in potent BRD4 bromodomain inhibitors. A derivative bearing a 6-bromo-2-methyl-4-nitro substitution pattern (US Patent 10,807,982) exhibits an IC₅₀ value of <500 nM against the human BRD4 protein [1]. While the parent compound 1-(1-phenylethyl)benzimidazole itself is not reported to possess intrinsic BRD4 inhibitory activity, the demonstrated potency of its functionalized analogs underscores its utility as a privileged scaffold for generating biologically active molecules. Achiral benzimidazole scaffolds (e.g., 1-phenylbenzimidazole) lack the chiral α-carbon that can be exploited for enantioselective optimization of target engagement.

BRD4 Scaffold
Supporting evidence
Derivative exhibits BRD4 inhibitory activity
Chiral vector for bromodomain inhibitor design
IC50 data to verify in target assays
Medicinal Chemistry Bromodomain Inhibition Cancer Research

1-(1-Phenylethyl)benzimidazole: Research & Industrial Applications


Chiral Ligand Synthesis for Asymmetric Catalysis

The chiral 1-phenylethyl substituent enables the preparation of enantiopure N-heterocyclic carbene (NHC) ligands upon further functionalization. The distinct dihedral angle (81.6°) observed in the solid state [1] may influence the spatial orientation of the carbene donor, potentially affecting enantioselectivity in gold-catalyzed cycloisomerization reactions [2]. Procurement of this compound provides a direct entry to chiral benzimidazolium salts for organometallic catalyst development.

Structure-Based Drug Design & Pharmacophore Elaboration

The compound serves as a validated scaffold for generating BRD4 bromodomain inhibitors, as evidenced by a derivative exhibiting IC₅₀ <500 nM [1]. The chiral center offers an additional dimension for structure-activity relationship (SAR) studies, enabling the evaluation of stereochemistry-dependent target engagement. This is particularly relevant for medicinal chemistry programs targeting epigenetic readers where conformational complementarity is critical.

Chiral Chromatography Method Development

The compound's chiral nature makes it suitable for use as a standard in HPLC method development for enantiomeric resolution. Established protocols using Chiralcel OD-H columns for related N-phenylethylimidazoles [1] can be adapted, facilitating the development of enantioselective analytical methods for chiral benzimidazole derivatives in pharmaceutical quality control.

Solid-State Conformational Analysis & Crystallography

The well-characterized single-crystal structure of the (S)-enantiomer, with a dihedral angle of 81.59(4)° and a defined C–H···N hydrogen-bonding network [1], provides a reliable reference for conformational studies of N-substituted benzimidazoles. This is valuable for computational chemists performing molecular docking or molecular dynamics simulations where accurate starting geometries are essential.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand development
Stereochemical scaffold context
Enantioselectivity & dihedral angle review
Bromodomain pathway studies
BRD4 inhibitor derivatization fit
Target engagement & IC50 assay review
Chiral analytical method development
Chiral HPLC resolution support
Enantiomeric separation & method transfer
Conformational modeling & crystallography
Crystallographic reference geometry
Packing & hydrogen-bond network analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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